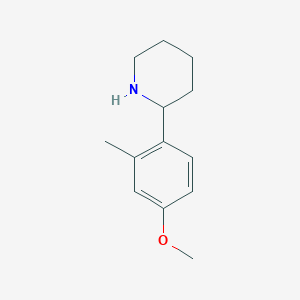

2-(4-Methoxy-2-methylphenyl)piperidine

Description

2-(4-Methoxy-2-methylphenyl)piperidine is a synthetic piperidine derivative characterized by a phenyl ring substituted with a methoxy group at the para position and a methyl group at the ortho position. This compound belongs to a broader class of piperidine-based molecules studied for their diverse pharmacological properties, including receptor modulation, antiviral activity, and enzyme inhibition. The piperidine ring serves as a versatile scaffold, with substitutions on the aromatic ring and nitrogen atom critically influencing biological activity and physicochemical properties .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-methoxy-2-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-9-11(15-2)6-7-12(10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 |

InChI Key |

QTJGZVFLUHSFHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Piperidines with Aromatic Moieties

APB-10 (4-Methoxyphenyl Substituent)

APB-10, a neuronal nicotinic acetylcholine receptor (nAChR) modulator, features a 4-methoxyphenyl group attached to a piperidine ring. Compared to the target compound, APB-10 lacks the 2-methyl substitution on the phenyl ring but shares the methoxy group. Despite structural similarities, APB-10 exhibits 3–4-fold higher potency than earlier analogs, attributed to its large alkyl group on the piperidine nitrogen and heterocyclic ester replacement. Minor differences in activity between APB-10 (4-methoxyphenyl) and APB-6 (4-chlorophenyl) highlight the nuanced impact of substituent electronic properties on receptor binding .

4-(2-Methoxy-5-methylphenyl)piperidine

This analog substitutes the phenyl ring at the 5-methyl position instead of 2-methyl. The altered steric environment reduces receptor affinity compared to 2-(4-methoxy-2-methylphenyl)piperidine, emphasizing the importance of substituent positioning for optimal interactions with target proteins .

2-(4-Chloro-2-methoxyphenyl)piperidine Hydrochloride

Replacing the 2-methyl group with chlorine increases molecular weight (262.18 g/mol) and polarity.

Adamantyl and Cycloalkyl Derivatives

2-(1-Adamantyl)piperidine (Compound 26)

This adamantyl-substituted piperidine exhibits antiviral activity against influenza A. Its high lipophilicity (logP >3) contrasts with the target compound’s moderate lipophilicity, suggesting divergent pharmacokinetic profiles. Adamantyl groups enhance membrane permeability but may limit aqueous solubility .

Pyrrolidine Analogs

(2R)-2-(4-Methoxy-2-methylphenyl)pyrrolidine

Replacing the piperidine ring with pyrrolidine reduces ring size, altering conformational flexibility. The smaller ring may enhance selectivity for certain receptors (e.g., dopamine D2) but reduce metabolic stability due to increased strain. The target compound’s piperidine scaffold offers a balance between flexibility and stability .

Natural Piperidine Alkaloids

Natural derivatives like 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine from pepper roots share the piperidine core but incorporate extended propenyl chains. These compounds exhibit sedative properties, contrasting with synthetic analogs designed for receptor-specific modulation .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Piperidine Derivatives

*Predicted or experimentally derived.

Structure-Activity Relationship (SAR) Insights

- Phenyl Ring Substitutions: Methoxy at para position enhances electron-donating effects, improving binding to aromatic residues in receptors.

- Piperidine Nitrogen Modifications :

- Ring System :

- Piperidine balances flexibility and metabolic resistance; pyrrolidine offers rigidity for selective targeting .

Preparation Methods

Nucleophilic Substitution of 4-Methoxy-2-methylbenzyl Chloride with Piperidine

The most direct and commonly reported method for synthesizing 2-(4-Methoxy-2-methylphenyl)piperidine involves the nucleophilic substitution reaction of 4-methoxy-2-methylbenzyl chloride with piperidine under basic conditions. This approach is well-documented and widely used in both laboratory and industrial settings.

- Reaction Conditions : The reaction typically employs bases such as sodium hydroxide or potassium carbonate to facilitate the substitution. The reaction temperature is carefully controlled to optimize yield and purity, often conducted at moderate temperatures (e.g., 60–80 °C) to prevent side reactions.

- Solvent and Setup : Common solvents include polar aprotic solvents like dimethylformamide or toluene. Industrial processes may utilize continuous flow reactors to improve efficiency and scalability.

- Outcome : This method yields the target compound with high purity and good yields, often exceeding 90%. The reaction progress is monitored by thin-layer chromatography or gas chromatography to ensure completion.

This method is summarized as follows:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Methoxy-2-methylbenzyl chloride | Base (NaOH or K2CO3), solvent, 60–80 °C | Nucleophilic substitution with piperidine |

| 2 | Piperidine | Same as above | Formation of 2-(4-Methoxy-2-methylphenyl)piperidine |

This method is supported by synthetic protocols referenced in chemical supplier data and research studies focusing on piperidine derivatives.

Catalytic Hydrogenation of 4-(Dimethoxymethyl)pyridine Derivatives

Another synthetic route related to piperidine derivatives involves the catalytic hydrogenation of 4-(dimethoxymethyl)pyridine to produce 4-(dimethoxymethyl)piperidine, which can be further modified to yield substituted piperidines.

Step 1: Formation of 4-(Dimethoxymethyl)pyridine

4-Pyridinecarboxaldehyde reacts with methylating agents such as dimethyl carbonate or trimethyl orthoformate in the presence of solid acid catalysts (e.g., acid clay or phosphotungstic acid) at temperatures between 20 and 80 °C for 4–12 hours. This generates 4-(dimethoxymethyl)pyridine with high conversion rates (>99.5%).Step 2: Hydrogenation to 4-(Dimethoxymethyl)piperidine

The obtained 4-(dimethoxymethyl)pyridine is dissolved in an organic solvent (toluene or methanol), and a noble metal catalyst such as ruthenium on carbon (Ru/C) or ruthenium on titanium oxide (Ru/TiO2) is added. The mixture is purged with nitrogen, then hydrogen gas is introduced at pressures of 2–4 MPa and temperatures of 40–100 °C for 2–12 hours. After reaction, the mixture is cooled, filtered, and the product is isolated by distillation under reduced pressure.Yields and Purity : Yields are typically high (96–97%), with purity exceeding 99% as confirmed by gas chromatography and elemental analysis.

Though this method is specific for 4-(dimethoxymethyl)piperidine, similar catalytic hydrogenation strategies can be adapted for preparing substituted piperidines including 2-(4-Methoxy-2-methylphenyl)piperidine through subsequent functional group transformations.

| Step | Reagents / Catalyst | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Pyridinecarboxaldehyde + methylating agent + acid catalyst | 20–80 °C, 4–12 h | 4-(Dimethoxymethyl)pyridine |

| 2 | 4-(Dimethoxymethyl)pyridine + Ru/C or Ru/TiO2 + H2 | 40–100 °C, 2–12 h, 2–4 MPa H2 pressure | 4-(Dimethoxymethyl)piperidine |

Advanced Synthetic Approaches: Kinetic Resolution and Functionalization

Recent research has explored kinetic resolution techniques and functional group interconversions on 2-arylpiperidines to access enantiomerically enriched and functionally diverse derivatives.

Kinetic Resolution : Using chiral bases such as n-butyllithium combined with chiral ligands (e.g., sparteine), selective deprotonation of one enantiomer of 2-aryl-4-methylenepiperidines can be achieved. This allows for the preparation of enantioenriched 2-(4-Methoxy-2-methylphenyl)piperidine derivatives with high stereoselectivity.

Functionalization : Organolithium intermediates formed by lithiation of piperidine derivatives can be trapped with various electrophiles (e.g., methyl chloroformate, alkyl halides) to introduce additional substituents at the 2-position. This method yields 2,2-disubstituted piperidines with yields ranging from 70% to 90%.

These advanced methods are more suited for research and development purposes where stereochemical control and functional diversity are desired.

| Step | Reagents / Catalysts | Conditions | Outcome |

|---|---|---|---|

| 1 | N-Boc-2-aryl-4-methylenepiperidine + n-BuLi + chiral ligand | −40 °C, THF | Kinetic resolution of enantiomers |

| 2 | Organolithium intermediate + electrophile | −40 °C, trapping with electrophiles | 2,2-Disubstituted piperidine derivatives |

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution (benzyl chloride + piperidine) | Simple, direct, base-mediated substitution | >90 | High | Straightforward, scalable | Requires benzyl chloride precursor |

| Catalytic hydrogenation of 4-(dimethoxymethyl)pyridine | Two-step process, uses noble metal catalysts | 96–97 | >99 | High yield and purity, recyclable catalysts | More complex, requires hydrogenation setup |

| Kinetic resolution and lithiation | Stereoselective, allows functionalization | 70–90 | High | Enantioselective, versatile functionalization | Requires chiral ligands, advanced techniques |

Research Outcomes and Data Summary

The catalytic hydrogenation method reported in patent CN112661694B demonstrates excellent conversion rates (≥99.5%) and yields (≥96%) with purity above 99%, confirmed by gas chromatography and elemental analysis. The catalysts used (Ru/C, Ru/TiO2) are recyclable, enhancing cost-effectiveness.

The nucleophilic substitution method is widely used in the synthesis of substituted piperidines, with yields typically above 90% and straightforward purification protocols.

Kinetic resolution techniques provide access to enantioenriched derivatives, crucial for pharmaceutical applications, with yields of 70–90% and high stereoselectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxy-2-methylphenyl)piperidine, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors and piperidine derivatives. Key steps include nucleophilic substitution or coupling reactions under inert atmospheres. For example, reactions in dichloromethane with bases like triethylamine facilitate intermediate formation, followed by purification via crystallization or column chromatography . Optimizing reaction time (e.g., 12–24 hours) and temperature (e.g., 0–25°C) improves yield. Monitoring purity via HPLC or NMR ensures reproducibility.

Q. How should researchers safely handle 2-(4-Methoxy-2-methylphenyl)piperidine given its potential hazards?

- Methodological Answer : Due to insufficient toxicological data, handle under fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation or skin contact. Store in sealed containers at 2–8°C, away from oxidizers. Emergency protocols should include immediate decontamination with water and ethanol for spills. Safety assessments must align with EC 2015/830 regulations, with independent risk evaluations for lab-specific conditions .

Q. What analytical techniques are critical for characterizing 2-(4-Methoxy-2-methylphenyl)piperidine and verifying its structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. NMR (¹H/¹³C) identifies substituent positions, while X-ray crystallography (via SHELX programs) resolves 3D structure . Purity is validated via HPLC (>95% peak area) and melting point analysis. Comparative spectral databases (e.g., PubChem) aid in cross-referencing .

Advanced Research Questions

Q. How can computational tools like SHELX assist in the structural determination of 2-(4-Methoxy-2-methylphenyl)piperidine derivatives?

- Methodological Answer : SHELX programs refine crystallographic data by solving phase problems and optimizing atomic coordinates. For complex derivatives, SHELXD identifies heavy atom positions, while SHELXL refines against high-resolution data. Validate models using R-factors (<5%) and electron density maps. This is critical for studying stereochemical effects in bioactive analogs .

Q. In comparative SAR studies, how does the substitution pattern on the phenyl ring affect the biological activity of piperidine derivatives?

- Methodological Answer : Substituents like methoxy (-OCH₃) or halogens (Cl, F) modulate lipophilicity and receptor binding. For instance, 4-methoxy groups enhance antimicrobial activity, while 4-chloro derivatives show reduced neuroprotective effects (Table 2, ). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to quantify interactions.

Q. What methodologies are effective in resolving contradictory data regarding the reactivity of 2-(4-Methoxy-2-methylphenyl)piperidine in different solvents?

- Methodological Answer : Contradictions arise from solvent polarity effects on reaction kinetics. Systematic studies using aprotic (e.g., DCM) vs. protic (e.g., MeOH) solvents, monitored via TLC/GC-MS, clarify rate differences. Computational modeling (DFT) predicts solvent-stabilized transition states. Reproduce results under controlled humidity/temperature to isolate variables .

Q. How can researchers address discrepancies in reported bioactivity data for piperidine derivatives with similar substituents?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Meta-analyses of PubChem and Reaxys datasets identify outliers. Consider stereochemistry and salt forms (e.g., hydrochloride vs. free base) in activity comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.